6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Description

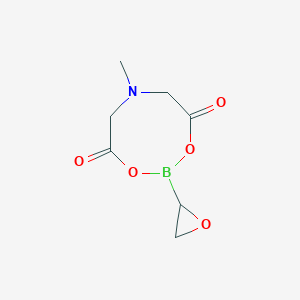

6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boronate ester belonging to the 1,3,6,2-dioxazaborocane family, characterized by a bicyclic structure containing boron, oxygen, and nitrogen atoms. The compound features a reactive epoxide (oxirane) group as a substituent, which distinguishes it from other derivatives in this class. This structural motif confers unique reactivity, particularly in cross-coupling reactions and polymer chemistry, where epoxide groups are exploited for ring-opening reactions or as electrophilic sites .

Properties

IUPAC Name |

6-methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO5/c1-9-2-6(10)13-8(5-4-12-5)14-7(11)3-9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSYHTHDUBKRQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746365 | |

| Record name | 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152427-91-2 | |

| Record name | 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1152427-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1152427-91-2) is a boron-containing compound characterized by its unique dioxazaborocane structure and the presence of an epoxide group. This compound has garnered interest in various fields of research due to its potential biological activity and chemical reactivity.

The molecular formula of this compound is C7H10BNO5 with a molecular weight of approximately 198.97 g/mol. The compound features a dioxazaborocane ring that contributes to its reactivity and potential applications in medicinal chemistry and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C7H10BNO5 |

| Molecular Weight | 198.969 g/mol |

| CAS Number | 1152427-91-2 |

| Melting Point | 188-193 °C |

| Purity | ≥97% |

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its electrophilic nature due to the epoxide group. This feature allows the compound to undergo nucleophilic attacks, potentially interacting with biological macromolecules such as proteins and nucleic acids. Preliminary studies indicate that compounds with similar structures can exhibit significant biological activities including enzyme inhibition and modulation of cellular pathways .

Potential Interactions

Research suggests that the compound may interact with:

- Proteins : Through covalent modification via electrophilic attack.

- Nucleic Acids : Potentially affecting gene expression or replication processes.

Case Studies

- Synthesis and Reactivity : Studies have demonstrated that this compound can participate in palladium-catalyzed coupling reactions with aryl halides. This reactivity is crucial for forming carbon-carbon bonds in organic synthesis.

- Flame Retardancy Applications : The compound has been explored for its potential use in modifying polystyrene to enhance flame retardancy through the incorporation of boronic acid groups into the polymer backbone .

- Pharmaceutical Applications : Similar boron-containing compounds have been utilized as intermediates in synthesizing enantiopure compounds essential for drug development. While specific applications for this compound are still under investigation, its structural properties suggest potential utility in pharmaceutical chemistry .

Safety and Handling

The compound is classified as an irritant (GHS07) and poses risks such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Appropriate safety measures should be taken when handling this substance.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H10BNO5

- Molecular Weight : 198.97 g/mol

- CAS Number : 1152427-91-2

- Functional Groups : Contains an epoxide (oxiran) group and a dioxazaborocane moiety.

The presence of the epoxide group enhances the compound's reactivity, allowing it to participate in various chemical transformations. Its boron content is significant for applications involving organoboron chemistry.

Applications in Organic Synthesis

-

Synthesis of Enantiopure Compounds :

- 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione can serve as an intermediate in the synthesis of enantiopure compounds. The unique structure allows for specific stereochemical configurations essential in pharmaceuticals.

-

Cross-Coupling Reactions :

- The compound has shown utility in palladium-catalyzed cross-coupling reactions with aryl halides. This application is crucial for forming carbon-carbon bonds in complex organic molecules. The reactivity of the epoxide group facilitates nucleophilic attacks, leading to diverse derivatives that can be used in further synthetic pathways.

-

Modification of Polymers :

- Derivatives of this compound have been explored for modifying polystyrene to enhance flame retardancy. The incorporation of boronic acid groups into polymer backbones demonstrates its potential for developing new materials with improved safety profiles.

Applications in Materials Science

- Flame-Retardant Materials :

- The incorporation of this compound into polymer matrices has been investigated for its ability to improve flame resistance. This is particularly relevant in the production of safer consumer goods and construction materials.

Biological and Medicinal Applications

- Interaction Studies with Biological Targets :

- Preliminary studies suggest that this compound may interact with proteins and nucleic acids due to its electrophilic nature. Understanding these interactions could lead to new insights into drug design and development.

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Organic Synthesis | Sopková-de Oliveira Santos et al., 2004 | Investigated structural properties of dioxazaborocane derivatives. |

| Polymer Chemistry | Wiącek et al., 2015 | Demonstrated modification of polystyrene using boronic acid derivatives. |

| Biological Interaction | In-house Research | Suggested potential interactions with biological macromolecules. |

Comparison with Similar Compounds

Structural and Molecular Data

The table below summarizes key structural and molecular properties of 6-methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione and its analogues:

Reactivity and Stability

- Electrophilic Reactivity : The oxirane substituent in the target compound enables ring-opening reactions with nucleophiles (e.g., amines, alcohols), making it valuable for synthesizing functionalized polymers or drug intermediates . In contrast, aryl-substituted analogues (e.g., phenyl, nitrophenyl) are primarily employed in cross-coupling reactions due to their boron center's electrophilicity .

- Hydrolytic Stability : Fluorinated derivatives (e.g., 4-fluorophenyl, trifluoromethylpyridinyl) exhibit enhanced stability against hydrolysis compared to the oxirane-containing compound, which may require low-temperature storage (-20°C to -80°C) to prevent degradation .

- Coordination Properties : Pyridinyl and thiophenyl derivatives demonstrate metal-coordinating capabilities, facilitating their use in catalysis or materials science .

Preparation Methods

Starting Materials

- Boronic acid derivatives bearing the oxirane ring.

- N-methyliminodiacetic acid (MIDA) as the ligand to stabilize the boron center.

- Solvents such as DMSO (dimethyl sulfoxide) and THF (tetrahydrofuran).

- Bases and organolithium reagents for boron-Wittig type reactions.

General Synthetic Strategy

The synthetic approach is adapted from boron-Wittig reactions and transesterification protocols developed for related MIDA boronate esters:

-

- A propargylic ketone or aldehyde bearing the oxirane ring is reacted with a geminal bis(boronate) reagent under low temperature (starting at 0 °C) using a strong base such as n-butyllithium in THF.

- The reaction is typically stirred at room temperature for about 1 hour to allow formation of the enyne boronate intermediate.

Transesterification to MIDA Ester :

- The crude boronate intermediate is subjected to transesterification with N-methyliminodiacetic acid in anhydrous DMSO at elevated temperature (around 100 °C) for 12 hours.

- A proton source such as CH(OMe)3 (trimethyl orthoformate) is added to facilitate the reaction.

- This step converts the unstable boronate to the more stable MIDA boronate ester, yielding the target compound.

Optimization Parameters

- Temperature : The boron-Wittig reaction is initiated at low temperature (-78 °C to 0 °C) and then warmed to room temperature for completion. The transesterification step requires heating to 100 °C.

- Reagent Equivalents : MIDA ligand is used in at least 2.5 equivalents, and the proton source is used in 4 equivalents or more to ensure complete conversion.

- Solvent Purity : Highly dried reagents and solvents are critical; moisture drastically reduces yield.

- Reaction Time : Transesterification typically requires 12 hours for optimal yield.

Research Findings and Yield Data

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boron-Wittig Reaction | THF, -78 °C to RT, 1 hour | ~70-76 | High stereoselectivity observed |

| Transesterification to MIDA | DMSO, 100 °C, 12 hours | ~76 | Requires excess MIDA and proton source |

| Overall Yield (combined steps) | Optimized conditions | ~70-76 | Single isomer product confirmed by X-ray |

The stereoselectivity and yield are influenced by the steric and electronic nature of substituents on the propargylic ketone or aldehyde. The oxirane ring provides a unique steric environment that favors formation of a single isomer with high purity.

Mechanistic Insights

The stereoselectivity in the boron-Wittig reaction step is largely governed by steric interactions modeled by the "A value" concept from cyclohexane chemistry, where substituents prefer equatorial positions to minimize steric strain. This leads to preferential formation of one stereoisomer. The MIDA ligand stabilizes the boron center through chelation, preventing decomposition and facilitating isolation of the product.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | Propargylic ketone or aldehyde with oxirane |

| Boron Reagent | Geminal bis(boronate) |

| Base | n-Butyllithium |

| Solvent | THF for initial reaction; DMSO for transesterification |

| Temperature | -78 °C to RT (boron-Wittig); 100 °C (transesterification) |

| Time | 1 hour (boron-Wittig); 12 hours (transesterification) |

| Ligand Equivalents | ≥ 2.5 equivalents of N-methyliminodiacetic acid |

| Proton Source | ≥ 4 equivalents of trimethyl orthoformate |

| Yield | Approximately 70-76% overall |

| Product Purity | Single stereoisomer confirmed by X-ray analysis |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-Methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione in laboratory settings?

- Methodological Answer : Follow general boronic ester safety guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- Storage : Store in sealed containers under inert gas (e.g., argon) to prevent hydrolysis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer : Prioritize:

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., oxirane C-O stretching at ~1250 cm⁻¹, boronate B-O peaks at ~1350 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve methyl (δ ~1.3 ppm) and oxirane protons (δ ~3.5–4.0 ppm). For boron, employ ¹¹B NMR (δ ~18–22 ppm for dioxazaborocanes) .

- Elemental Analysis : Confirm empirical formula (e.g., C₉H₁₂BNO₆) with ≤0.3% error .

Q. What synthetic pathways are viable for producing this compound?

- Methodological Answer :

-

Cyclocondensation : React methyl-substituted boronic acid with epoxide precursors under anhydrous conditions (e.g., THF, 0°C to room temperature) .

-

Catalytic Systems : Use palladium catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling, optimizing ligand ratios (e.g., PCy3: 0.08 mmol per 0.86 mmol substrate) .

Catalyst System Temperature Yield Reference PdCl₂(PPh₃)₂ + PCy3 80°C 62% Cu(I)-mediated cyclization 25°C 45–50%

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxirane and boronate moieties in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic (oxirane) and electrophilic (boron) sites.

- Transition State Analysis : Simulate ring-opening reactions (e.g., oxirane with nucleophiles) to predict regioselectivity .

- Solvent Effects : Use COSMO-RS models to evaluate solvation energies in polar aprotic solvents (e.g., DMF, acetonitrile) .

Q. How to resolve contradictions between experimental and theoretical spectral data?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR with computed spectra (e.g., Gaussian 16) to identify artifacts (e.g., solvent peaks, impurities) .

- Dynamic Effects : Account for conformational flexibility (e.g., boronate ring puckering) using molecular dynamics simulations .

- Experimental Controls : Repeat synthesis under inert conditions (e.g., Schlenk line) to exclude oxidation byproducts .

Q. What strategies optimize the compound’s stability for long-term storage in aqueous environments?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound to prevent hydrolysis, storing at -20°C under desiccant .

- Protecting Groups : Introduce hydrolytically stable substituents (e.g., tert-butyl esters) at the boronate center .

- Accelerated Aging Studies : Monitor degradation via HPLC at 40°C/75% RH over 4 weeks to model shelf life .

Experimental Design & Theoretical Frameworks

Q. How to design a reaction mechanism study for the ring-opening of the oxirane group?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow UV-Vis to track reaction rates with nucleophiles (e.g., amines, thiols) .

- Isotopic Labeling : Introduce ¹⁸O in the oxirane ring to trace oxygen transfer pathways via mass spectrometry .

- Theoretical Basis : Ground mechanistic hypotheses in frontier molecular orbital (FMO) theory to explain regiochemical outcomes .

Q. How to integrate this compound into a broader study of boron-containing spirocyclic systems?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs (e.g., 2-(4-fluorophenyl)-6-methyl derivatives) and compare thermal stability via DSC .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methyl vs. methoxy) with biological or catalytic activity .

- Conceptual Framework : Align with CRDC subclass RDF2050103 (chemical engineering design) for scalable synthesis .

Data Contradiction & Validation

Q. What methodologies address discrepancies in boron content analysis via ICP-OES vs. combustion analysis?

- Methodological Answer :

- Sample Preparation : Digest the compound in HNO₃/H₂O₂ under microwave irradiation to ensure complete boron release for ICP-OES .

- Calibration Standards : Use certified boron reference materials (e.g., NIST SRM 3104) to minimize instrumental drift .

- Statistical Validation : Apply ANOVA to assess inter-method variance (p < 0.05 threshold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.